molecular formula C9H17NO B15276982 (S)-8-Azaspiro[4.5]decan-1-ol

(S)-8-Azaspiro[4.5]decan-1-ol

Katalognummer: B15276982
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: ICFSBLPTFPUIDL-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-8-Azaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Azaspiro[4.5]decan-1-ol typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions to yield the desired spirocyclic structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-8-Azaspiro[4.5]decan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.

    Reduction: This can convert the compound into different alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

    Substitution: Conditions often involve nucleophiles like halides or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-8-Azaspiro[4.5]decan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism by which (S)-8-Azaspiro[4.5]decan-1-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, derivatives of similar compounds have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (S)-8-Azaspiro[4.5]decan-1-ol stands out due to its specific spirocyclic structure that includes a nitrogen atom, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

(4S)-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2/t8-/m0/s1

InChI-Schlüssel

ICFSBLPTFPUIDL-QMMMGPOBSA-N

Isomerische SMILES

C1C[C@@H](C2(C1)CCNCC2)O

Kanonische SMILES

C1CC(C2(C1)CCNCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.